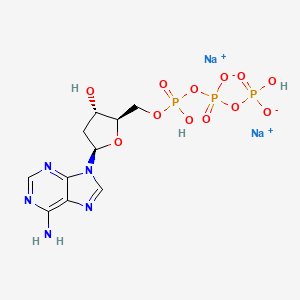![molecular formula C10H14Cl3NO B3025302 [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride CAS No. 1170602-50-2](/img/structure/B3025302.png)
[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride
描述
[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride: is an organic compound with the molecular formula C10H14Cl2NO. It is a derivative of phenoxyethylamine, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the desired phenoxyethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, alkoxides, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in a variety of substituted phenoxyethylamines .
科学研究应用
Chemistry: In chemistry, [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
相似化合物的比较
- [2-(2,4-Dichlorophenoxy)ethyl]amine hydrochloride
- [2-(3,5-Dimethylphenoxy)ethyl]amine hydrochloride
- [2-(2,4-Dichloro-3-methylphenoxy)ethyl]amine hydrochloride
Comparison: Compared to its analogs, [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific receptor interactions .
属性
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11;/h5H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXNBNJZAGQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


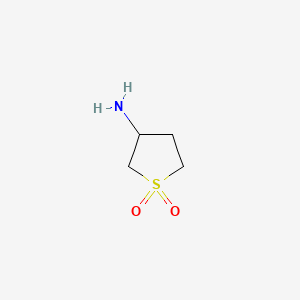
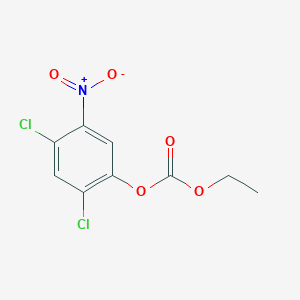
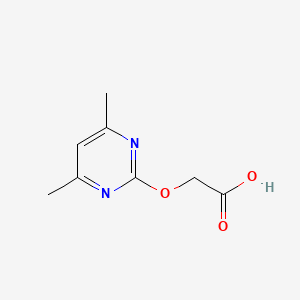
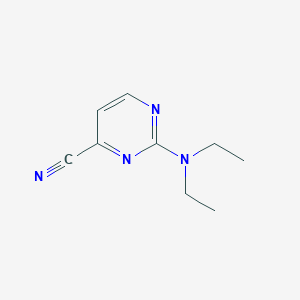
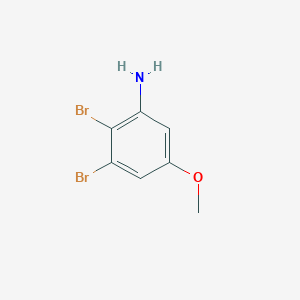

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
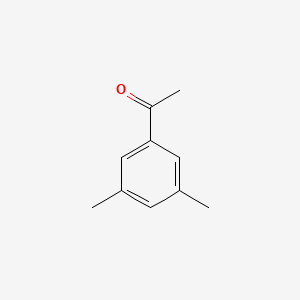
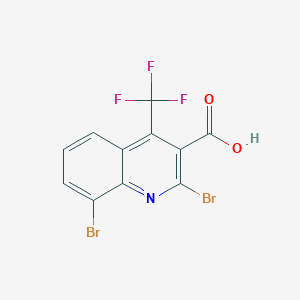
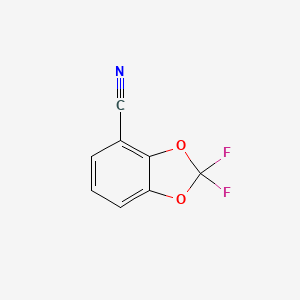
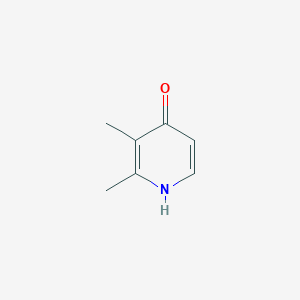
![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)
